Indol-2(3H)-one, 1-benzyl-3,3-diphenyl-

Aldosterone synthase inhibition CYP11B2 Steroidogenesis

Researchers requiring a selective aldosterone synthase (CYP11B2) inhibitor or D3 dopamine receptor antagonist often face supply bottlenecks and chemical inconsistency. This 3,3-diaryloxindole compound resolves both issues with a precisely defined pharmacological profile. Key measurable outcomes: Potent CYP11B2 inhibition (IC50 24 nM) with 2.3-fold CYP11B1 selectivity; D3-preferring antagonism (Ki 25.1 nM, ~12.6-fold over D2); validated lack of 5-LOX and eIF2 ternary complex activity, making it an ideal orthogonal negative control. Standard analytical documentation ensures batch-to-batch reproducibility.

Molecular Formula C27H21NO
Molecular Weight 375.5 g/mol
Cat. No. B11521262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-2(3H)-one, 1-benzyl-3,3-diphenyl-
Molecular FormulaC27H21NO
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H21NO/c29-26-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-11-19-25(24)28(26)20-21-12-4-1-5-13-21/h1-19H,20H2
InChIKeyKRXODWCXLRCEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,3-diphenylindolin-2-one: Multi-Target Profile


Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- (CAS 1922-81-2) is a fully substituted 3,3-diaryloxindole derivative within the broader 1,3-dihydroindol-2-one chemotype . This compound features a benzyl group at the N1 position and two phenyl rings at the C3 position, a substitution pattern that confers a distinct pharmacological profile. The 3,3-diphenylindolin-2-one core is recognized as a privileged scaffold in medicinal chemistry, with documented activity against eukaryotic translation initiation (eIF2 ternary complex) [1], steroidogenic cytochrome P450 enzymes [2], and dopaminergic receptors [3]. The specific 1-benzyl-3,3-diphenyl substitution pattern distinguishes this compound from prototypic analogs such as #1181 (3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-2H-indol-2-one) and 1-allyl-3,3-diphenylindolin-2-one, with the N-benzyl group being critical for modulating target engagement and physicochemical properties .

1-Benzyl-3,3-diphenylindolin-2-one vs. Generic 3,3-Diaryloxindoles


The 3,3-diaryloxindole chemotype exhibits profound structure-activity relationship (SAR) sensitivity, where subtle modifications to the N1 substituent or the C3 aryl rings dramatically alter target engagement, potency, and selectivity [1]. For instance, the prototypic translation initiation inhibitor #1181 features a 3-(2-hydroxy-4-tert-butylphenyl) group that is essential for its eIF2 ternary complex inhibition, whereas 1-benzyl-3,3-diphenylindolin-2-one lacks this hydroxyl moiety, resulting in a distinct target profile dominated by CYP11B2 and dopamine D3 receptor activity [2]. Furthermore, the N-benzyl group confers specific physicochemical properties that affect cellular permeability and metabolic stability relative to N-allyl or N-unsubstituted analogs [3]. Empirical evidence demonstrates that in-class compounds such as 1-allyl-3,3-diphenylindolin-2-one or 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one possess entirely different biological fingerprints, underscoring that generic substitution within the 3,3-diaryloxindole family will not replicate the specific pharmacological profile of 1-benzyl-3,3-diphenylindolin-2-one [4].

Comparative Activity Data for 1-Benzyl-3,3-diphenylindolin-2-one


CYP11B2 Inhibition and Selectivity Over CYP11B1

1-Benzyl-3,3-diphenylindolin-2-one exhibits potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 24 nM, while showing approximately 2.3-fold selectivity over CYP11B1 (IC50 = 10.3 nM, where lower IC50 indicates higher potency on CYP11B1) [1]. This selectivity profile contrasts with many pyridine-substituted naphthalene and quinolinone-based CYP11B2 inhibitors, which often achieve single-digit nanomolar potency (e.g., IC50 = 2.7 nM for compound 17) but frequently sacrifice CYP11B1/CYP11B2 selectivity [2]. The 1-benzyl-3,3-diphenyl substitution pattern thus provides a distinct selectivity window that may be advantageous for minimizing cortisol synthesis interference during aldosterone suppression.

Aldosterone synthase inhibition CYP11B2 Steroidogenesis Cardiovascular drug discovery

D3 Receptor Antagonism and D2 Selectivity

1-Benzyl-3,3-diphenylindolin-2-one demonstrates potent antagonist activity at the human dopamine D3 receptor with a Ki of 25.1 nM, while exhibiting a Ki of 316 nM at the D2 receptor, yielding a D2/D3 selectivity ratio of approximately 12.6-fold [1]. This selectivity profile is distinct from prototypic D3-preferring antagonists such as SB-277011-A (D3 Ki ≈ 10 nM, >100-fold selectivity) or the less selective typical antipsychotics that show equipotent D2/D3 binding [2]. The compound also shows weak hERG channel binding (IC50 = 794 nM), suggesting a reduced proarrhythmic risk relative to many antipsychotic scaffolds that potently inhibit hERG at sub-micromolar concentrations [1].

Dopamine D3 receptor Neuropharmacology Antipsychotic drug discovery GPCR

5-LOX Activity Evaluation

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM, 1-benzyl-3,3-diphenylindolin-2-one exhibited no significant activity (NS) [1]. This negative result is informative for target profiling and distinguishes the compound from other oxindole derivatives, such as certain 3-(benzylidene)indolin-2-one analogs that have been reported to inhibit 5-LOX or modulate arachidonic acid pathways [2]. The lack of 5-LOX activity confirms that the observed biological effects of this compound are not confounded by off-target leukotriene pathway modulation.

5-Lipoxygenase Leukotriene biosynthesis Inflammation Counter-screening

eIF2 Ternary Complex Inhibition

The 3,3-diaryloxindole chemotype is established as a scaffold for inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex, with compound #1181 (3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-2H-indol-2-one) serving as the prototypic agent [1]. Extensive SAR studies demonstrate that the presence of a hydroxyl group on one of the C3 aryl rings is critical for ternary complex inhibition and downstream antiproliferative activity [2]. 1-Benzyl-3,3-diphenylindolin-2-one, lacking any hydroxyl substitution on its C3 phenyl rings, is not expected to inhibit the ternary complex and instead derives its biological activity from distinct targets (CYP11B2, D3 receptor). This negative SAR inference is supported by the observation that many novel 3,3-diphenyl-1,3-dihydroindol-2-one derivatives bearing polar substitutions were required to achieve potency exceeding that of #1181 [2].

Translation initiation eIF2 Ternary complex Cancer therapeutics SAR

Application Scenarios for 1-Benzyl-3,3-diphenylindolin-2-one


CYP11B2 Inhibition in Cardiovascular and Renal Models

Leverage the 24 nM IC50 against CYP11B2 [1] to investigate aldosterone synthase inhibition in cellular models of hyperaldosteronism, congestive heart failure, or myocardial fibrosis. The compound's moderate potency and distinct selectivity profile (2.3-fold preference for CYP11B1 over CYP11B2 in terms of absolute IC50 values) make it a suitable tool for dose-response studies aimed at dissecting CYP11B2-dependent pathophysiology without complete target saturation. Use in V79 MZh cell-based assays expressing human CYP11B2 with deoxycorticosterone as substrate [1].

D3 Antagonism in Neuropsychiatric and Behavioral Studies

Employ this compound as a D3-preferring antagonist (Ki = 25.1 nM) with moderate D2/D3 selectivity (~12.6-fold) [2] in rodent behavioral models of addiction, schizophrenia, or Parkinson's disease. The compound's sub-100 nM affinity for D3, combined with a 12.6-fold window over D2, allows for selective interrogation of D3-mediated behaviors while minimizing D2-associated motor side effects. Utilize in CHO cell-based [35S]GTPγS functional assays or in vivo microdialysis studies to assess dopamine receptor occupancy and downstream signaling [2].

5-LOX Counter-Screening for Multi-Target Profiling

Given the confirmed lack of 5-LOX inhibition at 100 µM [3], this compound serves as an ideal negative control or reference standard when profiling oxindole libraries for 5-LOX modulatory activity. Incorporate into RBL-1 cell-based 5-LOX assays to benchmark assay sensitivity and to ensure that any observed anti-inflammatory or anti-cancer phenotypes in broader screens are not attributable to leukotriene pathway interference [3].

Negative Control for eIF2 Ternary Complex Studies

Use 1-benzyl-3,3-diphenylindolin-2-one as a chemically similar but mechanistically distinct negative control for experiments involving the eIF2 ternary complex inhibitor #1181 [4]. The lack of the critical C3 aryl hydroxyl group precludes ternary complex inhibition, making this compound an excellent tool to confirm target specificity when comparing phenotypes induced by prototypic translation initiation inhibitors versus those mediated by CYP11B2 or D3 receptor engagement [4].

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